1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine-dione core with an isopropyl substituent at the 1-position.
Properties
IUPAC Name |
1-propan-2-yl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZOTFLUVOHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397923 | |
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-39-1 | |
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Approach
For compounds like 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione, a plausible synthesis route could involve:
- Starting Materials : Salicylamide derivatives and isopropyl chloroformate.
- Reaction Conditions : Aqueous basic medium (pH > 8) at moderate temperatures.
- Catalysts : Optional, depending on the specific reaction conditions.
Analysis of Preparation Methods
Comparison with Related Compounds
Challenges and Considerations
- Safety Concerns : Handling phosgene and chloroformic acid esters requires careful safety measures due to their toxicity.
- Yield Optimization : Conditions such as pH, temperature, and catalyst choice significantly affect the yield and purity of the product.
- Scalability : Industrial-scale production requires optimizing reaction conditions to maintain efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 1-isopropyl-2H-3,1-benzoxazine-2,4(1H)-dione
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- CAS Number : 57384-39-1
Medicinal Chemistry Applications
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of benzo[1,3]oxazine-diones exhibit potent antimicrobial and antifungal properties. For instance, compounds related to 1-isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione have shown effectiveness against various pathogens, including Staphylococcus and Streptococcus species as well as fungi such as Epidermophyton . These compounds are noted for their low toxicity towards warm-blooded animals while maintaining high efficacy against target organisms.
Cestocidal Properties
Moreover, the compound has been identified as having cestocidal activity, which is crucial for treating infections caused by tapeworms. The effectiveness of these compounds against cestoids is particularly noteworthy when compared to structurally similar compounds that lack such activity . This makes them potential candidates for developing new antiparasitic medications.
Material Science Applications
Polymer Chemistry
In polymer chemistry, this compound serves as a valuable monomer for synthesizing high-performance polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties suitable for various industrial applications. The stability and reactivity of the compound enable it to be integrated into complex polymer matrices .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Carbonylation-Cyclization Processes : A palladium-catalyzed carbonylation followed by cyclization has been successfully employed to produce derivatives of this compound with varying substituents . This method not only improves yield but also allows for the introduction of functional groups that can enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzo[1,3]oxazine derivatives against clinical isolates. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests their potential use in treating resistant bacterial strains .
Case Study 2: Polymer Development
In another study focusing on material science applications, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials displayed enhanced thermal stability and mechanical properties compared to conventional polymers. This opens avenues for their use in high-temperature applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Derivatives
Notes:
- The isopropyl derivative’s molecular weight is calculated based on its formula (C₁₁H₁₁NO₃).
- Halogenation (Cl, Br, F) increases molecular weight and often elevates melting points due to enhanced intermolecular forces (e.g., 6-chloro-methyl derivative: 201–202°C vs. benzyl derivative: 141–142°C) .
- Bulky substituents (e.g., benzyl, isopropyl) may reduce crystallinity compared to smaller groups (methyl).
Table 2: Reported Bioactivities of Analogues
Key Observations :
- Antioxidant Activity: The pyrazino-fused derivative (4c) exhibited the highest antioxidant capacity (35.4% DPPH scavenging), likely due to extended conjugation enhancing radical stabilization .
- Antimicrobial Potential: While specific data for the isopropyl derivative are lacking, the parent scaffold’s analogues show moderate activity against bacterial pathogens, suggesting substituent-dependent efficacy .
Structure-Activity Relationships (SAR)
Smaller substituents (methyl, allyl) favor higher synthetic yields and crystallinity .
Heterocyclic Fusion: Pyrazino or thieno fusion (e.g., thieno[3,2-d] derivatives) introduces additional hydrogen-bonding sites, enhancing antioxidant or enzymatic inhibitory activity .
Biological Activity
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS Number: 57384-39-1) is a heterocyclic compound that has garnered attention for its potential biological activities. As a member of the oxazine family, it features a fused benzene and oxazine ring system, which contributes to its diverse applications in medicinal chemistry and other fields. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with specific cellular targets that lead to inhibition of cell proliferation.
Targeted Cell Lines
Research has shown that this compound exhibits significant inhibitory effects on various cancer cell lines, particularly:
- MCF-7 (human breast cancer)
- HCC1954 (another breast cancer-derived cell line)
The compound's ability to inhibit cell proliferation suggests interference with the cell cycle or apoptosis pathways .
The biochemical properties of this compound are noteworthy. It has been reported to interact with several enzymes and proteins, including:
- Human leucocyte elastase
- C1r serine protease
These interactions may contribute to its anti-inflammatory and potential anticancer effects .
Study 1: Anticancer Activity
In a study examining the effects of various oxazine derivatives on cancer cells, this compound was found to significantly reduce the viability of MCF-7 and HCC1954 cells at concentrations as low as 10 µM. The study indicated that the compound induces apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound. It was observed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 57384-39-1 | Anticancer, anti-inflammatory |
| 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | 20877-86-5 | Anticancer |
| Indane-1,3-dione | Not applicable | Antitumor, antibacterial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving substituted phenols, aldehydes, and urea derivatives under acidic or basic catalysis. For example, oxazinone derivatives are often prepared by reacting 2-naphthol with benzaldehyde and urea in refluxing ethanol under acidic conditions . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts reaction efficiency and purity. Yield improvements (up to 75%) are achievable via stepwise addition of reagents and inert atmosphere use .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- HPLC : For purity assessment, employing a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) as the mobile phase .
- FTIR : To confirm carbonyl (C=O) and oxazine ring vibrations (e.g., peaks at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively) .
- NMR : ¹H and ¹³C spectra to verify isopropyl group splitting patterns (δ 1.2–1.4 ppm for CH(CH₃)₂) and aromatic proton environments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers at ≤25°C, away from moisture and oxidizers .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the formation of the oxazine ring?
- Challenges & Solutions :
- Side Reactions : Competing dimerization or hydrolysis can occur under acidic conditions. Mitigate by using anhydrous solvents (e.g., THF) and controlled reagent addition .
- Catalysis : Transition-metal catalysts (e.g., Cu(I)) or microwave-assisted synthesis may enhance ring-closure efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves isolation of the target compound .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Approach :
- Reproducibility : Validate experimental conditions (e.g., solvent grade, heating rates) against literature protocols. For example, discrepancies in melting points (~150–160°C) may arise from polymorphic forms or impurities .
- Standardization : Cross-reference data with authoritative databases (Reaxys, SciFinder) and replicate measurements using DSC for thermal analysis .
Q. What computational strategies are effective for predicting this compound’s reactivity in drug design studies?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on the oxazine ring’s electron-deficient carbonyl groups .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for hydrolysis products (e.g., benzoic acid derivatives) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C) and storage recommendations .
Q. What are the ecological implications of this compound’s persistence in aquatic environments?
- Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
